3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione
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Description
Scientific Research Applications
Hydrolysis and Synthesis Applications
- Hydrolysis Reactions : Alkylcarbamates of 3-hydroxy-thiolane 1,1-dioxide undergo hydrolysis in the presence of bases, leading to the formation of alkyl(1,1-dioxo-3-thiolanyl) amines and related sulfones (Parkhomenko et al., 1980).
- Polyesteramide Synthesis : Morpholine-2,5-dione derivatives, which are structurally related to 3-hydroxythiolane, can be used in the synthesis of biodegradable polyesteramides with pendant functional groups, demonstrating its utility in polymer chemistry (Veld et al., 1992).
Chemical Transformation and Synthesis
- Benzocyclobutene Synthesis : Derivatives like 4-methoxy-benzocyclobutene-1,2-dione, which bear resemblance to the chemical structure of interest, can be synthesized through specific pathways involving methoxyphthalic anhydrides (Abou-Teim et al., 1980).
- Catalyzed Reactions for Chromene Derivatives : L-proline catalysis is used for synthesizing various substituted 4H-chromene derivatives, indicating the potential role of related compounds in catalytic synthesis (Li et al., 2012).
Advanced Material Applications
- Ligand Synthesis : Compounds like 3-amino-2-naphthaldehyde, which share functional groups with the chemical , are crucial for creating advanced ligands in materials science (Taffarel et al., 1994).
- Synthesis of Functionalized Thiophenylchromanes : Derivatives like (thiophen-2-ylmethyl)amino)ethylidene)chromane-2,4-dione are synthesized for their potential in various applications, including material sciences (Vaseghi et al., 2021).
Properties
IUPAC Name |
4-(2-methoxyethylamino)-1,1-dioxothiolan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c1-12-3-2-8-6-4-13(10,11)5-7(6)9/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKNDMCUGIAFNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CS(=O)(=O)CC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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